molecular formula C10H8N2O3 B13113600 Methyl 3-oxo-3,4-dihydroquinoxaline-6-carboxylate

Methyl 3-oxo-3,4-dihydroquinoxaline-6-carboxylate

Cat. No.: B13113600
M. Wt: 204.18 g/mol
InChI Key: BMXAKBGJTPEFBJ-UHFFFAOYSA-N
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Description

Methyl 3-oxo-3,4-dihydroquinoxaline-6-carboxylate is a quinoxaline-based chemical reagent intended for research and development purposes. Quinoxaline derivatives are nitrogen-containing heterocyclic compounds of significant interest in medicinal chemistry and drug discovery due to their wide spectrum of biological activities . These compounds are frequently investigated as key scaffolds for developing novel therapeutic agents. Research into similar quinoxaline structures has shown their potential as building blocks for synthesizing more complex molecules with anticancer activity . Some derivatives function as kinase inhibitors or demonstrate anti-inflammatory properties . This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

methyl 3-oxo-4H-quinoxaline-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-15-10(14)6-2-3-7-8(4-6)12-9(13)5-11-7/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMXAKBGJTPEFBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=CC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-oxo-3,4-dihydroquinoxaline-6-carboxylate typically involves the reaction of 3,4-diaminobenzoic acid with diethyl oxalate under acidic conditions. The reaction proceeds through a cyclization process to form the quinoxaline ring . The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-oxo-3,4-dihydroquinoxaline-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoxaline derivatives with different functional groups, such as hydroxyl, amino, and thiol groups .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of methyl 3-oxo-3,4-dihydroquinoxaline-6-carboxylate derivatives. These compounds have been synthesized and evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

  • Case Study : A synthesis of novel quinoxaline derivatives demonstrated promising results as dual inhibitors of epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2). The synthesized compounds exhibited significant anticancer activity in vitro, showing potential as therapeutic agents against specific types of cancer .

Anti-inflammatory Properties

The quinoxaline moiety has been associated with anti-inflammatory effects, making this compound a candidate for developing anti-inflammatory drugs.

  • Research Findings : In vitro assays indicated that derivatives of this compound could effectively inhibit COX-2 activity, which is crucial in the inflammatory response. The structure-activity relationship studies further elucidated how modifications to the quinoxaline ring could enhance anti-inflammatory efficacy .

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties. Its derivatives have shown effectiveness against various bacterial and fungal strains.

  • Application : The compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways makes it a valuable candidate in the search for new antimicrobial agents .

Synthesis of Novel Compounds

This compound serves as a versatile building block in organic synthesis, allowing for the creation of a wide range of derivatives with tailored biological activities.

Synthesis Route Product Yield Biological Activity
Reaction with aldehydesN′-arylidene derivativesVariedAnticancer activity
Reaction with hydrazineCarbohydrazide derivativesHighAnti-inflammatory
Reaction with isothiocyanatesThioamide derivativesModerateAntimicrobial

Pharmacological Research

The pharmacological potential of this compound has been extensively explored in drug discovery programs aimed at developing new therapeutic agents.

  • Insight : The compound's interactions with various biological targets suggest it may play a role in treating diseases beyond cancer and inflammation, including neurodegenerative disorders due to its ability to cross the blood-brain barrier .

Mechanism of Action

The mechanism of action of methyl 3-oxo-3,4-dihydroquinoxaline-6-carboxylate involves its interaction with various molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it can interact with DNA and proteins, affecting cellular processes and pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinoxaline Derivatives

(a) Ethyl-Substituted Analog

The compound (2R)-2-ethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid (C₁₁H₁₂N₂O₃) differs by replacing the methyl ester with an ethyl group and introducing a carboxylic acid at position 5. The carboxylic acid group enhances hydrogen-bonding capacity, which may influence crystal packing and solubility .

(b) Chlorinated Derivatives

In , 6-chloro-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide demonstrates how halogenation (chlorine at position 6) and alkylation (pentyl group) modify electronic properties and biological activity. Chlorine increases electronegativity, while the pentyl chain enhances hydrophobic interactions, suggesting similar strategies could optimize the target compound’s pharmacokinetics .

Benzoxazine and Benzoxazole Derivatives

(a) Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate

This compound (C₁₀H₉NO₄) replaces one nitrogen in the quinoxaline core with oxygen, forming a benzoxazine ring. Such differences could impact applications in catalysis or drug design .

(b) ROR-gamma Modulators

A patent () highlights N-{2-(piperidin-1-yl)phenylmethyl}-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)acetamide as a ROR-gamma modulator. The benzoxazine core here shares a ketone group but differs in heteroatom placement (O vs. N), which may influence target selectivity and binding affinity .

Thieno-Pyrimidine Derivatives

Methyl 3-amino-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate (C₉H₉N₃O₃S) replaces the quinoxaline ring with a thieno-pyrimidine system. The sulfur atom introduces distinct electronic effects and metabolic stability, while the amino group at position 3 offers additional hydrogen-bonding sites. Such modifications are critical in optimizing kinase inhibitor profiles .

Structural and Functional Analysis Table

Compound Name Core Structure Key Substituents Molecular Formula Key Properties/Applications Reference
Methyl 3-oxo-3,4-dihydroquinoxaline-6-carboxylate Quinoxaline 3-oxo, 6-methyl ester C₁₀H₁₀N₂O₃ Intermediate for bioactive molecules
(2R)-2-ethyl-3-oxo-tetrahydroquinoxaline-6-carboxylic acid Quinoxaline 2-ethyl, 6-carboxylic acid C₁₁H₁₂N₂O₃ Enhanced H-bonding, solubility
6-Chloro-4-oxo-1-pentyl-quinoline-3-carboxamide Quinoline 6-Cl, 1-pentyl, 3-carboxamide C₂₀H₂₂ClN₃O₂ Antiviral/antibacterial activity
Methyl 3-oxo-benzoxazine-6-carboxylate Benzoxazine 3-oxo, 6-methyl ester C₁₀H₉NO₄ ROR-gamma modulation
Methyl 3-amino-thieno-pyrimidine-6-carboxylate Thieno-pyrimidine 3-amino, 5-methyl, 4-oxo C₉H₉N₃O₃S Kinase inhibition

Key Research Findings and Implications

  • Electronic Effects: The quinoxaline core’s dual nitrogen atoms create a stronger electron-deficient system compared to benzoxazines, favoring interactions with electron-rich biological targets .
  • Substituent Impact : Methyl esters improve membrane permeability, while carboxylic acids enhance solubility and crystallinity .
  • Therapeutic Potential: Structural analogs in and demonstrate efficacy in autoimmune and infectious diseases, suggesting the target compound could be modified for similar applications .
  • Synthetic Flexibility : The use of TLC, IR, and LC-MS () underscores standardized protocols for synthesizing and characterizing such derivatives .

Biological Activity

Methyl 3-oxo-3,4-dihydroquinoxaline-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its quinoxaline core, which is known for its ability to interact with various biological targets. Its chemical structure can be represented as follows:

  • Molecular Formula : C_10H_10N_2O_3
  • Molecular Weight : 206.20 g/mol

The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution, which are essential for its biological activity .

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound acts as an inhibitor by binding to the active sites of specific enzymes, disrupting their function. This mechanism is crucial in targeting pathways involved in cancer and inflammation .
  • Anticancer Activity : Studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For example, certain synthesized derivatives showed IC50 values ranging from 0.81 μM to 2.91 μM against various cancer cell lines, indicating potent activity .

Anticancer Properties

Research indicates that this compound derivatives possess strong anticancer effects:

CompoundCell LineIC50 (μM)Activity
Compound 11MCF-7 (Breast)0.81Strong
Compound 13HepG2 (Liver)2.91Strong
Compound 4aHCT-116 (Colon)3.21Moderate

These compounds have been shown to induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor growth .

Antimicrobial Activity

In addition to anticancer properties, the compound has also been investigated for antimicrobial effects. It has demonstrated activity against various bacterial strains, highlighting its potential as a lead compound for developing new antimicrobial agents .

Case Studies

  • Study on Anticancer Activity : A recent study synthesized several derivatives of this compound and evaluated their anticancer activity using MTT assays. The results indicated that modifications to the quinoxaline structure significantly influenced their potency against different cancer cell lines .
  • Enzyme Inhibition Study : Another study focused on the enzyme inhibitory potential of the compound against cyclooxygenase (COX) enzymes. The derivatives showed promising results as dual inhibitors of COX-1 and COX-2, suggesting potential applications in anti-inflammatory therapies .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 3-oxo-3,4-dihydroquinoxaline-6-carboxylate, and how are intermediates characterized?

  • The compound is synthesized via cyclization of substituted anilines with methyl esters. For example, enzymatic enantioselective deacetylation using Novozyme®-435 in THF can yield chiral intermediates like methyl (+)-4-arylmethyl-3-oxo derivatives . Key intermediates are characterized via 1H^1H-NMR, 13C^{13}C-NMR, and LC-MS to confirm regiochemistry and purity.

Q. How is the compound purified, and what analytical methods validate its purity?

  • Purification typically involves column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) followed by recrystallization. Purity is validated using HPLC (C18 columns, acetonitrile/water mobile phase) and GC-MS for volatile impurities. System suitability tests, as outlined in pharmacopeial standards, ensure method robustness .

Q. What crystallographic tools are used to resolve its molecular structure?

  • Single-crystal X-ray diffraction (SXRD) with SHELX programs (e.g., SHELXL for refinement) is standard. Hydrogen bonding patterns are analyzed using graph set theory to classify motifs like R22(8)\text{R}_2^2(8) rings, critical for understanding packing interactions . ORTEP-III generates thermal ellipsoid diagrams for visualizing anisotropic displacement parameters .

Advanced Research Questions

Q. How can enantioselectivity in the synthesis of chiral derivatives be optimized?

  • Biocatalytic methods using immobilized lipases (e.g., Novozyme®-435) achieve >90% enantiomeric excess (ee) by selectively deacetylating ester groups over aromatic carboxylic acids. Reaction parameters (solvent polarity, temperature) are optimized via DOE (Design of Experiments) to enhance chemoselectivity .

Q. How are contradictions in crystallographic data resolved (e.g., disordered solvent molecules)?

  • SHELXL’s SQUEEZE algorithm removes electron density contributions from disordered solvents. Alternative refinement strategies include isotropically restraining solvent atoms or using twin refinement (TWIN/BASF commands) for twinned crystals. Validation tools like PLATON check for overinterpretation .

Q. What role does this compound play in modulating biological targets like RORγ?

  • Derivatives of this scaffold act as RORγ inverse agonists by binding to the ligand-binding domain (LBD), disrupting co-activator recruitment. Structure-activity relationship (SAR) studies prioritize substituents at the 4-position (e.g., trifluoromethyl groups) to enhance potency. In vitro assays (e.g., Gal4-NR luciferase) quantify transcriptional repression .

Q. How are analytical methods validated for detecting trace impurities in the compound?

  • Forced degradation studies (acid/base hydrolysis, oxidation) identify potential impurities. LC-MS/MS with MRM (Multiple Reaction Monitoring) quantifies degradation products at ppm levels. Method validation follows ICH Q2(R1) guidelines, assessing linearity (R2^2 > 0.995), LOD/LOQ, and precision (%RSD < 2%) .

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